2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE typically involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate to form 4-bromobenzyl thiocyanate. This intermediate is then reacted with 2-furyl hydrazine in the presence of phosphorus oxychloride to yield the desired oxadiazole compound . The reaction conditions generally require refluxing in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Analyse Chemischer Reaktionen
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE involves its interaction with various molecular targets. In antibacterial applications, it disrupts the bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE can be compared with other oxadiazole derivatives, such as:
2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, showing different reactivity and biological activity.
2-[(4-Methylbenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: Contains a methyl group, which affects its lipophilicity and biological interactions.
2-[(4-Nitrobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: The nitro group introduces electron-withdrawing effects, altering its chemical and biological properties.
This compound’s unique combination of a bromobenzyl group and a furyl ring contributes to its distinct chemical behavior and biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
350497-81-3 |
---|---|
Molekularformel |
C13H9BrN2O2S |
Molekulargewicht |
337.19g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 |
InChI-Schlüssel |
QNHLKXTUAQINRC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.